molecular formula C21H28O2 B1233274 Tetrahydrogestrinone CAS No. 618903-56-3

Tetrahydrogestrinone

Cat. No. B1233274
CAS RN: 618903-56-3
M. Wt: 312.4 g/mol
InChI Key: OXHNQTSIKGHVBH-ANULTFPQSA-N
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Description

Tetrahydrogestrinone (THG), also known as “The Clear,” is a synthetic and orally active anabolic–androgenic steroid (AAS) which was never marketed for medical use . It is an anabolic steroid used to increase muscle growth . It was developed secretly by attaching four hydrogen atoms to the steroid drug gestrinone . It is used by athletes as a performance enhancer .


Synthesis Analysis

Tetrahydrogestrinone was synthesized by hydrogenation of gestrinone . It was identified in the residue of a spent syringe that had allegedly contained an anabolic steroid undetectable by sport doping control urine tests . The synthesis was characterized by mass spectrometry and NMR spectroscopy .


Molecular Structure Analysis

The structure of THG is closely related to gestrinone, a 19-nor progestin, and resembles that of trenbolone . It differs from gestrinone by reduction of the 17-ethynyl group to an ethyl group, but the main ring structure is unmodified .


Chemical Reactions Analysis

THG binds to the androgen receptor (AR) with an affinity similar to that of dihydrotestosterone . In multipotent C3H10T1/2 cells, THG upregulated AR expression, induced AR nuclear translocation, dose-dependently increased the area of myosin heavy chain type II-positive myotubes, and up-regulated myogenic determination and myosin heavy chain type II protein expression .


Physical And Chemical Properties Analysis

The average weight of THG is 312.4458 and its chemical formula is C21H28O2 . It belongs to the class of organic compounds known as estrogens and derivatives . These are steroids with a structure containing a 3-hydroxylated estrane .

Scientific Research Applications

Hormonal Properties

Tetrahydrogestrinone (THG) has been identified as a highly potent androgen and progestin. This was demonstrated in a yeast-based in vitro bioassay system expressing human androgen and progesterone receptors. THG shows no estrogenic activity and no antagonism for any of the three steroid receptor classes (Death, McGrath, Kazlauskas, & Handelsman, 2004).

Interaction with Glucocorticoid Signalling

THG binds with high affinity but unselectively to the androgen (AR), progesterone (PR), glucocorticoid (GR), and mineralocorticoid (MR) receptors. It exhibits both androgenic and anabolic properties, but also interferes with the glucocorticoid hormone system, which may result in adverse side effects (Friedel et al., 2006).

Genomic Signature as an Anabolic Steroid

THG induces a genomic signature typical of a potent anabolic steroid. Microarray data have shown that many genes modulated by THG are also similarly influenced by dihydrotestosterone (DHT), a potent natural androgen, demonstrating the strong androgenic/anabolic activity of THG (Labrie et al., 2005).

Genotoxic Potential

THG has been shown to induce micronuclei in V79 cells, indicating a genotoxic effect at the chromosomal level. This suggests a potential genotoxic hazard under conditions of its misuse in sports (Dorn et al., 2008).

Effects on Muscle Differentiation and Accretion

THG stimulates androgen receptor-mediated myogenic differentiation in mesenchymal multipotent cells and promotes muscle accretion in orchidectomized male rats. It binds to and activates the androgen receptor, promoting the expression of muscle-specific proteins (Jasuja et al., 2005).

Detection and Characterization

Methods for the detection of THG and its metabolites have been developed using techniques like micellar electrokinetic chromatography and mass spectrometry. These methods are crucial for identifying THG in doping control and understanding its pharmacokinetics (Chen, Huang, & Zhang, 2013).

Mechanism of Action

THG is a highly potent androgen and progestin . It has no estrogenic activity and no antagonism for any of the three steroid receptor classes . It binds to AR, activates AR-mediated signaling, promotes myogenesis in mesenchymal multipotent cells, and has anabolic and androgenic activity in vivo .

Safety and Hazards

As an illicit designer androgen, THG raises important questions of safety . Its safety remains undefined, which is particularly disturbing for a potent steroid sold without medical scrutiny . Side effects from prolonged use are likely to include infertility in both men and women, as well as other steroid side effects such as acne and hirsutism .

properties

IUPAC Name

(8S,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h9,11,13,18-19,23H,3-8,10,12H2,1-2H3/t18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHNQTSIKGHVBH-ANULTFPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210901
Record name Tetrahydrogestrinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tetrahydrogestrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004626
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Tetrahydrogestrinone

CAS RN

618903-56-3
Record name Tetrahydrogestrinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618903-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tetrahydrogestrinone
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Record name Tetrahydrogestrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06870
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Record name Tetrahydrogestrinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAHYDROGESTRINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/643MR6L9LB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Tetrahydrogestrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004626
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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